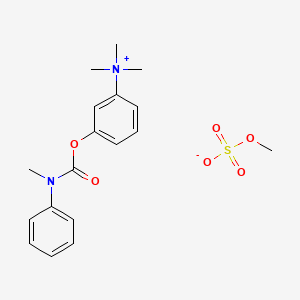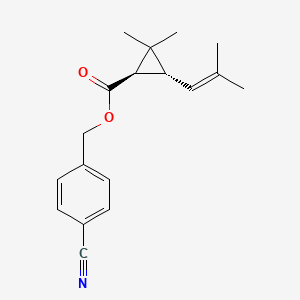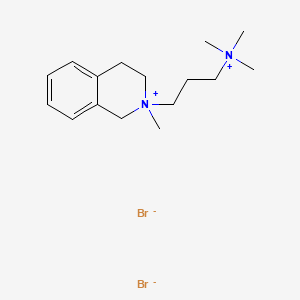
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- is an aromatic organic compound with a molecular formula of C16H10S. It belongs to the class of sulfur-containing polycyclic aromatic hydrocarbons (S-PAHs). This compound is known for its unique structure, which includes a thiophene ring fused with a naphthalene ring system. It is commonly found in fossil fuels and is produced by the incomplete combustion of organic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- can be achieved through various methods. One practical approach involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization process . Another method includes the generation of rhodium thiavinyl carbene from 1,2,3-thiadiazole .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-temperature and high-pressure conditions to facilitate the fusion of the thiophene and naphthalene rings. The process may also involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nitro groups, and other electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- .
Wissenschaftliche Forschungsanwendungen
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, leading to various biological effects. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites that exert cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- can be compared with other similar compounds such as:
Dibenzothiophene: Another sulfur-containing polycyclic aromatic hydrocarbon with similar chemical properties.
Phenyldibenzothiophene: A derivative of dibenzothiophene with additional phenyl groups.
Benzo[b]naphtho[2,1-d]thiophene: A structural isomer with a different arrangement of the thiophene and naphthalene rings.
The uniqueness of Benzo(b)naphtho(1,2-d)thiophene, 6-methyl- lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
84258-70-8 |
|---|---|
Molekularformel |
C17H12S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
6-methylnaphtho[2,1-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-10-12-6-2-3-7-13(12)16-14-8-4-5-9-15(14)18-17(11)16/h2-10H,1H3 |
InChI-Schlüssel |
WOQVFYLUIYFKLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC=CC=C2C3=C1SC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-amino-3-[2-[(4-chlorophenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13775797.png)







![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)

![Copper(2+), diaquabis(1,2-cyclohexanediamine-|EN,|EN')-, [OC-6-12-(trans),(trans)]-Trifluoromethanesulfonate](/img/structure/B13775864.png)
